Pyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

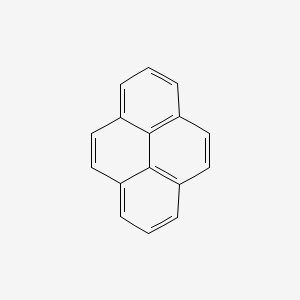

Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula for this compound is C16H10. This yellow-green solid is the smallest peri-fused polycyclic aromatic hydrocarbon, where the rings are fused through more than one face. This compound forms during the incomplete combustion of organic compounds and was first isolated from coal tar .

Mechanism of Action

Target of Action

Pyrene, a polycyclic aromatic hydrocarbon (PAH), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that can bind a variety of ligands, including exogenous aromatic hydrocarbons .

Mode of Action

This compound interacts with its target, AhR, leading to a series of biochemical reactions. The bacteria monooxygenase metabolizes this compound into an epoxide by introducing an oxygen molecule into the aromatic ring to form an arene epoxide intermediate . This intermediate is subsequently transformed .

Biochemical Pathways

This compound degradation occurs through three main steps: the ring cleavage process, side chain metabolism process, and central metabolism process . The intermediate diol is then cleaved by either intra or extradiol ring cleavage dioxygenase, through either ortho- or meta-cleavage pathway, resulting in specific intermediates such as catechol, which is then converted in the intermediate tricarboxylic acid (TCA) cycle .

Pharmacokinetics

It is known that this compound is highly fat-soluble and therefore tends to accumulate in fat and liver tissues . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound’s action results in various molecular and cellular effects. It has been shown to increase the level of reactive oxygen species (ROS) in cells, putting them under the threat of potential oxidative damage . Antioxidants such as vitamin C have been shown to have a protective effect on cells, maintaining the stability of intracellular ROS levels to a certain extent .

Action Environment

Environmental factors significantly influence this compound’s action, efficacy, and stability. For instance, the presence of this compound in various environmental compartments such as air, surface water, soil, and sediments can affect its bioavailability and toxicity . Furthermore, this compound is found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . These environmental sources can contribute to human exposure to this compound, thereby influencing its action and effects.

Biochemical Analysis

Biochemical Properties

Pyrene interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been shown to be degraded by different microorganisms, including fungi, bacteria, and cyanobacteria . These organisms use this compound as a source of carbon and energy .

Cellular Effects

This compound can have various effects on cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the environmental conditions .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules and changes in gene expression . This compound can bind to certain proteins, potentially inhibiting or activating enzymes . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This compound is stable and resistant to degradation, but certain microorganisms can degrade it over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses of this compound can have toxic or adverse effects . The specific effects can depend on the type of animal model and the specific conditions of the study .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors . This compound can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with certain transporters or binding proteins . This compound can also affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific localization can depend on the type of cell and the environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrene can be synthesized through various methods, including the cyclization of biphenyl intermediates and transannular ring closures. One common method involves the reduction of this compound derivatives followed by cyclization reactions .

Industrial Production Methods: Industrially, this compound is often obtained as a byproduct of coal tar distillation. Coal tar, a byproduct of coke production from coal, contains up to 2% this compound by weight. The this compound is then extracted and purified through a series of distillation and crystallization processes .

Types of Reactions:

Reduction: Reduction with sodium affords the radical anion, which can be used to prepare various pi-arene complexes.

Halogenation: this compound undergoes halogenation, with bromination occurring at one of the 3-positions.

Diels-Alder Additions: this compound can participate in Diels-Alder reactions, forming adducts with varying degrees of selectivity.

Nitration: this compound is susceptible to nitration under specific conditions.

Common Reagents and Conditions:

Oxidation: Chromate reagents are commonly used.

Reduction: Sodium is used for reduction reactions.

Halogenation: Bromine is used for bromination reactions.

Diels-Alder Additions: Diene and dienophile reagents are used.

Nitration: Nitric acid is used for nitration reactions.

Major Products:

Oxidation: Perinaphthenone and naphthalene-1,4,5,8-tetracarboxylic acid.

Reduction: Radical anion complexes.

Halogenation: Brominated this compound derivatives.

Diels-Alder Additions: Various adducts.

Nitration: Nitrated this compound derivatives.

Scientific Research Applications

Pyrene and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with five fused benzene rings.

Fluoranthene: An isomer of this compound with a five-membered ring.

Cyclopenta[c,d]this compound: A fused aromatic ring this compound analogue that has received significant attention for its synthesis.

Uniqueness of this compound: this compound is unique due to its high degree of resonance stabilization, making it more stable than its isomers like fluoranthene. Its flat aromatic system and ability to participate in various chemical reactions make it a valuable compound in both scientific research and industrial applications .

Biological Activity

Pyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its environmental persistence and potential biological activities. This article explores the biological activity of this compound, including its degradation pathways, health implications, and potential therapeutic applications.

This compound is composed of four fused benzene rings and is commonly found in coal tar, crude oil, and as a byproduct of incomplete combustion processes. Its structure contributes to its hydrophobicity and stability, leading to significant environmental accumulation. Understanding this compound's biological activity is crucial for assessing its environmental impact and potential health risks.

2. Biodegradation of this compound

Microbial Degradation Pathways

Research has shown that certain bacteria can degrade this compound through various metabolic pathways. A key study identified Mycobacterium sp. strain KMS as an effective degrader of this compound, utilizing enzymes such as dioxygenases to initiate the degradation process. The following metabolites were identified during this process:

| Metabolite | Description |

|---|---|

| This compound-4,5-dione | An end product formed during degradation |

| Cis-4,5-pyrene-dihydrodiol | An intermediate compound in the degradation pathway |

| Phenanthrene-4,5-dicarboxylic acid | A further breakdown product |

| 4-Phenanthroic acid | Another metabolite resulting from degradation |

The degradation pathway involves several enzymatic steps, including hydroxylation and ring-cleavage reactions, which ultimately lead to the mineralization of this compound into simpler compounds like carbon dioxide and water .

Enzymatic Mechanisms

The enzymatic mechanisms involved in this compound degradation have been elucidated through proteomic studies. Key enzymes include:

- Aromatic-ring-hydroxylating dioxygenase : Initiates the oxidation of this compound.

- Dihydrodiol dehydrogenase : Converts dihydrodiol intermediates into more polar products.

- Epoxide hydrolase : Further processes epoxide intermediates formed during degradation.

These enzymes are induced in the presence of this compound, indicating a robust microbial response to this pollutant .

3. Health Risks Associated with this compound

This compound itself is not classified as a carcinogen; however, it can be metabolized into more harmful compounds such as benzo[a]this compound, which is a known carcinogen linked to lung and skin cancers. Studies have highlighted the health risks faced by individuals exposed to high levels of PAHs, particularly firefighters who may encounter these compounds during structural fires .

Exposure Routes

The primary routes of exposure include:

- Inhalation : Breathing in airborne particles containing PAHs.

- Dermal contact : Skin exposure to contaminated surfaces or materials.

Long-term exposure has been associated with increased cancer risk and other health complications .

4. Therapeutic Applications of this compound Derivatives

Recent research has explored the synthesis of this compound-based compounds with potential anticancer properties. For instance, novel this compound-appended Schiff base organotin(IV) complexes have demonstrated significant inhibitory effects on cancer cell proliferation by modulating critical signaling pathways such as MMP-2 and TGF-β gene expression . The unique properties of this compound enhance the biological activity of these compounds, making them promising candidates for further development as chemotherapeutic agents.

5. Case Studies

Several case studies illustrate the biological activity and environmental impact of this compound:

- Bioremediation Efforts : In contaminated sites, biostimulation strategies using Mycobacterium sp. strains have shown effectiveness in degrading this compound and reducing its toxicity in soil environments .

- Health Monitoring : Biomonitoring studies have measured urinary levels of 1-hydroxythis compound (1-OHP), a non-carcinogenic metabolite used as a biomarker for PAH exposure among workers in industries with high PAH emissions .

Properties

CAS No. |

1346601-04-4 |

|---|---|

Molecular Formula |

C16H10 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

pyrene |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,3+1,4+1,11+1,12+1,15+1 |

InChI Key |

BBEAQIROQSPTKN-KJFLWNQESA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=C[13C]4=[13CH][13CH]=[13CH][13C](=[13C]34)C=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

Synonyms |

Benzo[def]phenanthrene-13C6; NSC 17534-13C6; NSC 66449-13C6; |

Origin of Product |

United States |

Q1: How does pyrene primarily enter the human body in occupational settings like coke ovens?

A1: Research has shown that for coke oven workers, dermal absorption is the primary route of this compound uptake, accounting for an average of 75% of total absorption. [] This highlights the significant role of skin contamination in this compound exposure.

Q2: Can you elaborate on the metabolic pathway of this compound in the human body?

A2: this compound is metabolized in the body and excreted in urine as 1-hydroxythis compound. Studies on coke oven workers showed that 13% to 49% of absorbed this compound is metabolized and excreted this way, with variations depending on factors like smoking and alcohol consumption. []

Q3: What is the significance of urinary 1-hydroxythis compound as a biomarker?

A3: Urinary 1-hydroxythis compound levels are a valuable biological indicator of internal exposure to polycyclic aromatic hydrocarbons (PAHs) like this compound. [] Monitoring these levels can help assess the effectiveness of preventive measures in reducing exposure.

Q4: How does this compound interact with cytochrome P450 3A4 (CYP3A4)?

A4: this compound demonstrates positive cooperativity when hydroxylated by CYP3A4. Spectroscopic evidence suggests that this compound forms ground-state complexes within the fluid active site of CYP3A4. [] This interaction influences the enzyme's activity and may impact this compound metabolism.

Q5: How do heavy metals like copper, cadmium, and lead interact with this compound in a soil environment, and how does this affect plant uptake?

A5: Studies indicate a complex interplay between heavy metals and this compound in soil. While heavy metals negatively impact plant growth and this compound dissipation, moderate this compound concentrations can alleviate heavy metal toxicity, enhancing plant growth and metal uptake. This suggests a potential for phytoremediation in co-contaminated sites. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C16H10, and its molecular weight is 202.26 g/mol.

Q7: What are the characteristic spectroscopic features of this compound?

A7: this compound exhibits unique fluorescence properties. It forms excimers (excited dimers) that emit a distinct spectrum from this compound monomers. [] This property is particularly useful in studying this compound's interaction with other molecules and surfaces.

Q8: How can this compound's fluorescence be utilized to characterize polymer surfaces?

A8: Time-resolved this compound fluorescence, specifically the ratio of intensities at specific wavelengths (I/III ratio), correlates with the surface tension of treated polymer films. This allows for the assessment of surface modifications and uniformity. []

Q9: How is this compound utilized in the development of fluorescent materials?

A9: this compound and its derivatives are incorporated into polymer matrices to create fluorescent materials. For instance, alkynylpyrenes embedded in polystyrene particles exhibit strong fluorescence, even in the presence of oxygen, making them suitable for various applications. []

Q10: How does the incorporation of this compound into polymer matrices affect its fluorescence properties?

A10: Embedding this compound derivatives within polymer particles can protect them from oxygen quenching, resulting in enhanced fluorescence stability compared to their behavior in organic solvents. [] This protection is crucial for maintaining fluorescence intensity in applications like bioimaging.

Q11: What is the role of horseradish peroxidase in the oxidation of this compound and phenols?

A11: Horseradish peroxidase significantly enhances the oxidation rates of both this compound and phenols compared to reactions with hydrogen peroxide alone. This enzymatic activity highlights the potential for peroxidase-containing plants in the bioremediation of environments contaminated with these pollutants. []

Q12: How have computational methods been employed to study this compound derivatives?

A12: Semiempirical calculations, such as AM1, have been used to study the charge distribution and predict the (13)C NMR spectra of alkylthis compound dications, providing insights into their electronic structures. [] These calculations are valuable for understanding the reactivity and properties of this compound derivatives.

Q13: How do structural modifications of this compound affect its interaction with DNA?

A13: Studies on N-(deoxyguanosin-8-yl)-n-aminothis compound adducts, derived from different isomers of nitrothis compound, revealed that the position of the amino group on the this compound ring influences the adduct's conformation and its interaction with DNA. This highlights the importance of SAR studies in understanding the mutagenic potential of different nitrothis compound isomers. []

Q14: What approaches enhance the bioavailability of this compound for biodegradation?

A15: Encapsulating this compound in biocompatible oils, such as paraffin oil, within chitosan-coated alginate-polyvinyl alcohol microspheres significantly improves its bioavailability. This method allows for efficient delivery and enhances this compound degradation by microorganisms like Mycobacterium frederiksbergense. []

Q15: What are the regulatory guidelines concerning this compound levels in food products?

A16: The European Union has established maximum levels for this compound and other PAHs in processed foods under Regulation (EC) No. 1881/2006, aiming to minimize human exposure to these potentially harmful compounds. []

Q16: What factors contribute to the presence of this compound in tea plants and how does this impact tea quality?

A17: this compound can be absorbed by tea plants (Camellia sinensis) through contaminated water, primarily accumulating in the roots. This accumulation can influence the chemical composition of tea leaves, affecting the content of catechins, caffeine, polyphenols, and amino acids. []

Q17: What are the environmental concerns associated with this compound?

A18: this compound is a persistent environmental pollutant found in sources like coal fly ash. [] Its photochemical transformation in the environment is limited, raising concerns about its long-term impact.

Q18: What analytical techniques are commonly employed for the detection and quantification of this compound?

A19: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used method for determining this compound levels in various matrices, including vegetable oils [] and oriental medicines. []

Q19: How is this compound typically extracted from complex matrices like vegetable oils for analysis?

A20: A common approach involves using aluminum oxide for cleanup. Lipids are retained on the aluminum oxide column while this compound is eluted for subsequent analysis by HPLC. This method ensures accurate quantification by minimizing matrix interference. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.